molecular formula C8F10 B14070074 o-Xylene, decafluoro- CAS No. 1978-04-7

o-Xylene, decafluoro-

Cat. No.: B14070074
CAS No.: 1978-04-7
M. Wt: 286.07 g/mol
InChI Key: UWTFGHPTJQPZQP-UHFFFAOYSA-N
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Description

o-Xylene, decafluoro-: is a fluorinated aromatic hydrocarbon with the molecular formula C8F10 . It is a derivative of o-xylene where all hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Xylene, decafluoro- typically involves the fluorination of o-xylene. One common method is the direct fluorination using elemental fluorine (F2) under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .

Industrial Production Methods: Industrial production of o-Xylene, decafluoro- often employs continuous-flow nitration processes. This method optimizes parameters such as temperature, ratio of sulfuric acid to nitric acid, and flow rate to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: o-Xylene, decafluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

Chemistry: o-Xylene, decafluoro- is used as a reagent in organic synthesis, particularly in the formation of fluorinated aromatic compounds. Its unique properties make it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, o-Xylene, decafluoro- is utilized in the modification of peptides and proteins. Its ability to form stable macrocycles with peptides enhances the stability and efficacy of peptide-based therapeutics .

Industry: Industrially, o-Xylene, decafluoro- is employed in the production of high-performance materials, including polymers and coatings. Its chemical stability and resistance to degradation make it suitable for use in harsh environments .

Mechanism of Action

The mechanism of action of o-Xylene, decafluoro- involves its interaction with nucleophiles through aromatic nucleophilic substitution (S_NAr) reactions. The high electronegativity of fluorine atoms enhances the reactivity of the aromatic ring, facilitating the formation of stable products. This compound targets thiol groups in peptides and proteins, forming stable macrocycles that enhance the stability and efficacy of the modified biomolecules .

Comparison with Similar Compounds

  • m-Xylene, decafluoro-
  • p-Xylene, decafluoro-
  • Toluene, decafluoro-

Comparison: Compared to its isomers (m-xylene, decafluoro- and p-xylene, decafluoro-), o-Xylene, decafluoro- exhibits unique reactivity due to the ortho configuration of its fluorine atoms. This configuration influences its chemical behavior, making it more suitable for specific applications in organic synthesis and material science .

Conclusion

o-Xylene, decafluoro- is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial production.

Properties

CAS No.

1978-04-7

Molecular Formula

C8F10

Molecular Weight

286.07 g/mol

IUPAC Name

1,2,3,4-tetrafluoro-5,6-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8F10/c9-3-1(7(13,14)15)2(8(16,17)18)4(10)6(12)5(3)11

InChI Key

UWTFGHPTJQPZQP-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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